

Technical Support Center: BMS-753426 In Vivo Efficacy

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Compound of Interest

Compound Name: BMS-753426

Cat. No.: B15606330

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the CCR2 antagonist, **BMS-753426**. The information is designed to assist with the interpretation of in vivo efficacy data and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **BMS-753426**?

A1: **BMS-753426** is a potent and orally bioavailable antagonist of the C-C chemokine receptor 2 (CCR2).^{[1][2][3]} CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in the migration of monocytes and macrophages from the bone marrow to sites of inflammation and tumors. By blocking the CCL2-CCR2 signaling axis, **BMS-753426** can inhibit the recruitment of these immunosuppressive cells. The compound also exhibits some affinity for CCR5, making it a dual antagonist, which may offer broader therapeutic effects in certain disease contexts.^[1]

Q2: In which in vivo models has **BMS-753426** demonstrated efficacy?

A2: **BMS-753426** has shown significant efficacy in preclinical models of inflammation and autoimmune disease. Specifically, it has been effective in a thioglycollate-induced peritonitis model, where it inhibits the influx of monocytes and macrophages, and in a human CCR2 knock-in (hCCR2 KI) mouse model of experimental autoimmune encephalomyelitis (EAE), which is a model for multiple sclerosis.^{[1][2]}

Q3: Is there any in vivo efficacy data for **BMS-753426** in cancer models?

A3: Publicly available literature does not contain specific in vivo efficacy data for **BMS-753426** in cancer xenograft models. However, the CCL2-CCR2 axis is a well-validated target in oncology due to its role in recruiting tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment, which promotes tumor growth and metastasis.[4] Clinical trials with other CCR2 antagonists, such as CCX872, have been conducted in pancreatic cancer.[5] Furthermore, Bristol Myers Squibb has advanced a dual CCR2/CCR5 antagonist, BMS-813160, into clinical trials for advanced solid tumors, including pancreatic and colorectal cancer, demonstrating the therapeutic rationale for targeting this pathway in oncology.[6][7][8][9][10]

Q4: What are the key considerations when designing an in vivo study with **BMS-753426**?

A4: Key considerations include selecting the appropriate animal model, determining the optimal dose and route of administration, and choosing relevant endpoints for efficacy evaluation. For inflammatory models, measuring the infiltration of monocytes/macrophages is a key pharmacodynamic marker. In autoimmune models like EAE, clinical scoring of disease progression is the primary endpoint. If exploring efficacy in cancer models, tumor growth inhibition and analysis of the tumor immune microenvironment would be critical endpoints. It is also important to use a vehicle control group and to randomize animals into treatment groups.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
High variability in tumor growth in xenograft models.	Inconsistent tumor cell implantation; variability in animal health.	Ensure consistent cell numbers and viability for implantation. Monitor animal health closely and exclude any outliers before starting treatment. Increase group sizes to improve statistical power.
Lack of efficacy in a cancer model.	Suboptimal dosing; tumor model not dependent on CCR2 signaling.	Perform a dose-response study to determine the optimal dose. Analyze the tumor microenvironment to confirm the presence of CCR2-expressing immune cells. Consider using a different cancer model known to be reliant on the CCL2-CCR2 axis.
Difficulty in inducing EAE.	Incorrect preparation of MOG35-55 emulsion; insufficient dose of pertussis toxin.	Ensure proper emulsification of MOG35-55 in Complete Freund's Adjuvant. Use a fresh, properly stored stock of pertussis toxin and administer the correct dose based on the mouse strain. [11] [12]
Low yield of peritoneal macrophages in the peritonitis model.	Incomplete peritoneal lavage; incorrect timing of cell harvest.	Ensure the peritoneal cavity is thoroughly lavaged with cold PBS. Harvest cells at the peak of macrophage infiltration, typically 3-4 days post-thioglycollate injection. [13]

Quantitative Data Summary

Table 1: In Vivo Efficacy of **BMS-753426** in a Thioglycollate-Induced Peritonitis Model

Dose (mg/kg, oral)	Inhibition of Monocyte/Macrophage Influx (%)
1	28
25	74
100	78

Data from a study in human CCR2 knock-in (hCCR2 KI) mice.[\[1\]](#)

Table 2: In Vivo Efficacy of **BMS-753426** in an Experimental Autoimmune Encephalomyelitis (EAE) Model

Treatment Group	Dose (mg/kg, BID, oral)	Outcome
BMS-753426	25	49% reduction in the Area Under the Curve (AUC) of the clinical score

Data from a study in a human CCR2 knock-in (hCCR2 KI) mouse model of EAE.[\[1\]](#)

Detailed Experimental Protocols

Protocol 1: Thioglycollate-Induced Peritonitis in Mice

This protocol describes the induction of peritonitis in mice to evaluate the effect of **BMS-753426** on monocyte and macrophage recruitment.

Materials:

- **BMS-753426**
- Vehicle (e.g., 0.5% methylcellulose)
- Sterile 3% Brewer's thioglycollate broth[\[13\]](#)[\[14\]](#)

- Sterile phosphate-buffered saline (PBS)
- C57BL/6 mice (or hCCR2 KI mice)
- Syringes and needles (25-27G)
- Flow cytometer and relevant antibodies (e.g., anti-CD11b, anti-F4/80)

Procedure:

- Induction of Peritonitis: Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally (i.p.) into each mouse.[\[15\]](#)
- Drug Administration: Prepare a solution of **BMS-753426** in the chosen vehicle. Administer the desired dose of **BMS-753426** or vehicle orally (p.o.) to the mice. Dosing can be initiated prior to or at the time of thioglycollate injection, depending on the study design.
- Peritoneal Lavage: At 3-4 days post-thioglycollate injection, euthanize the mice.[\[13\]](#) Inject 5-10 mL of cold sterile PBS into the peritoneal cavity. Gently massage the abdomen and then aspirate the peritoneal fluid.
- Cell Analysis: Centrifuge the collected peritoneal fluid to pellet the cells. Resuspend the cells in an appropriate buffer for cell counting and flow cytometry analysis to quantify the number of monocytes and macrophages.

Protocol 2: Myelin Oligodendrocyte Glycoprotein (MOG)₃₅₋₅₅-Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol details the induction of EAE in C57BL/6 mice to assess the therapeutic potential of **BMS-753426** in a model of multiple sclerosis.

Materials:

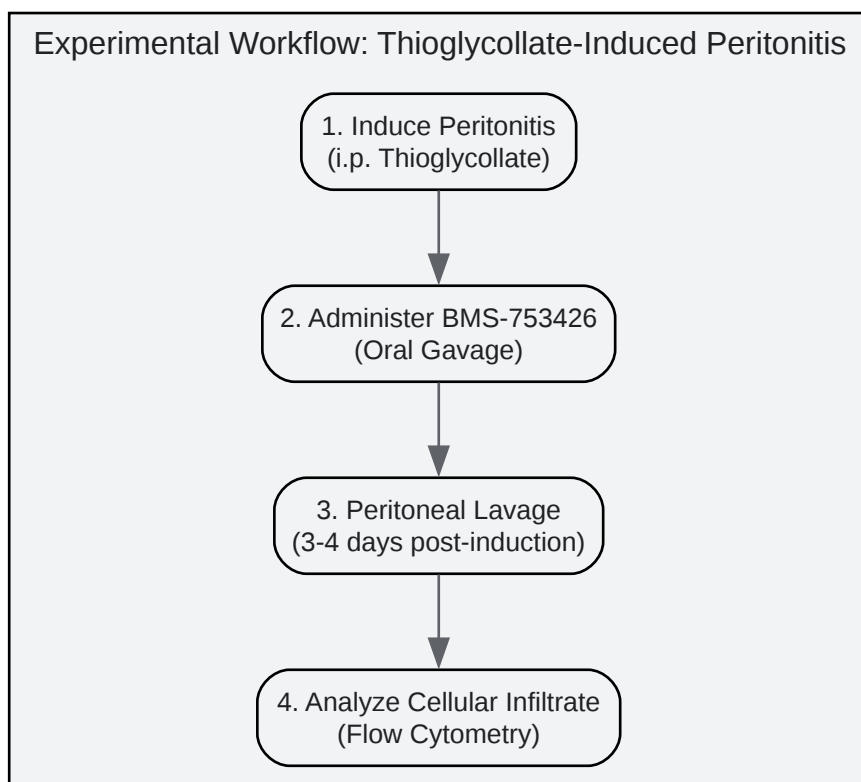
- **BMS-753426**
- Vehicle

- MOG35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTx)
- Sterile PBS
- Female C57BL/6 mice (8-12 weeks old)
- Syringes and needles

Procedure:

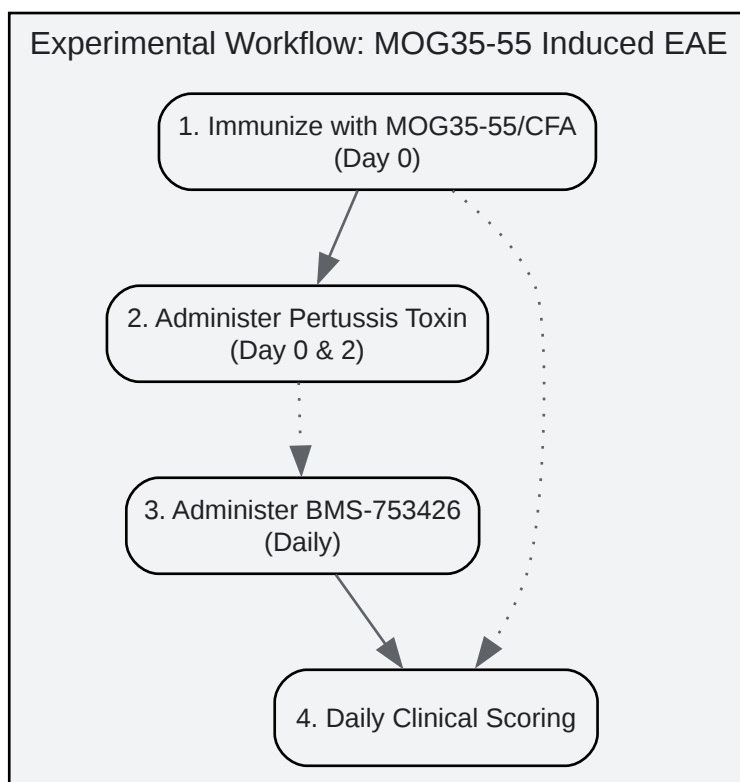
- Preparation of MOG/CFA Emulsion: Dissolve MOG35-55 peptide in sterile PBS. Emulsify the MOG35-55 solution with an equal volume of CFA to a final concentration of 2 mg/mL MOG35-55.
- Immunization: On day 0, subcutaneously inject 100 μ L of the MOG/CFA emulsion into the flank of each mouse.
- Pertussis Toxin Administration: On day 0 and day 2, administer 200 ng of pertussis toxin in 200 μ L of sterile PBS via i.p. injection.[\[11\]](#)
- Drug Administration: Begin oral administration of **BMS-753426** or vehicle at the desired dose and frequency, starting at a predetermined time point (e.g., at the time of immunization or at the onset of clinical signs).
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 = no clinical signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, and 5 = moribund.

Visualizations



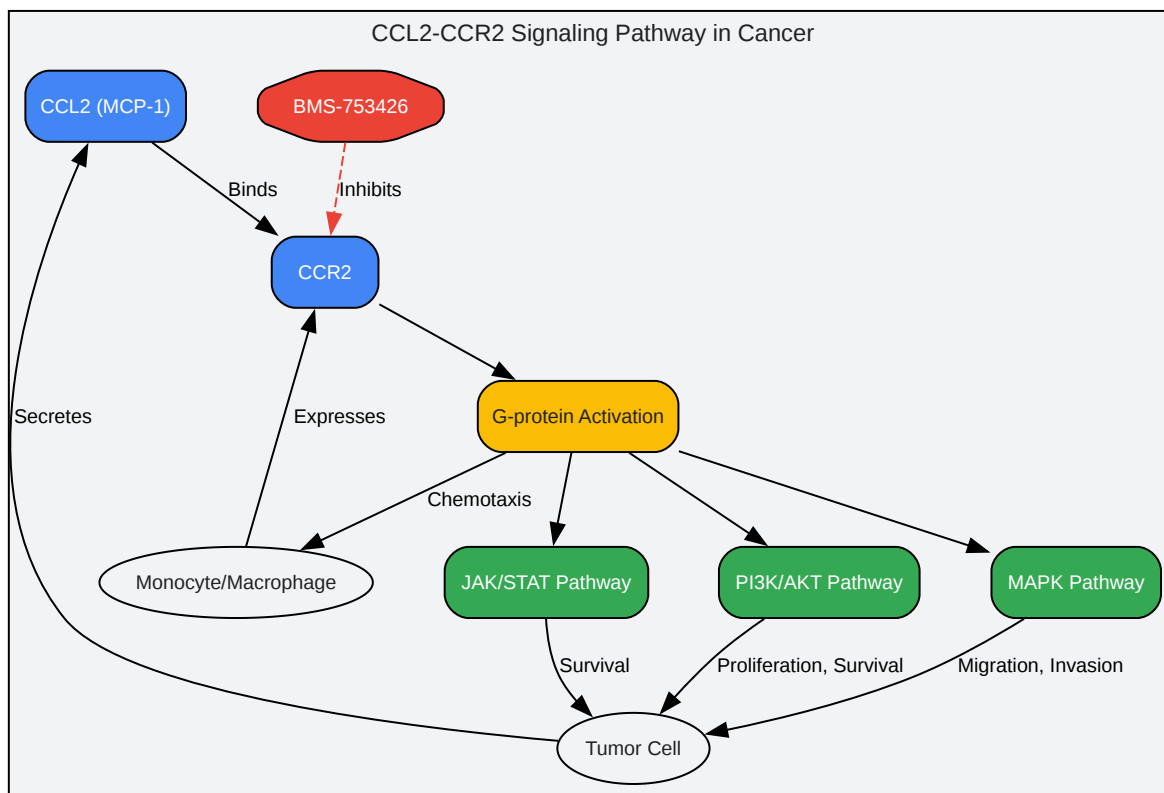
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Caption: Workflow for the thioglycollate-induced peritonitis model.



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Caption: Workflow for the MOG35-55 induced EAE model.



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Caption: Simplified CCL2-CCR2 signaling pathway and the inhibitory action of **BMS-753426**.

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